![molecular formula C22H29N5O B5551816 4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)
4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine involves multiple steps, including electrophilic fluorination, palladium-catalyzed displacement reactions, and microwave-assisted reactions for creating piperazinyl-glutamate-pyrimidines and other related compounds. These synthesis processes involve the use of precursors like trimethylstannyl and various catalytic and reaction conditions to achieve high specificity and yields (Eskola et al., 2002), (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of 4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and related compounds is characterized by the presence of piperazine and pyrimidine rings, which are crucial for their chemical and pharmacological properties. These structures are often explored using techniques like NMR and MS spectrometry to confirm their configurations and understand the electronic and spatial arrangement that influences their reactivity and interactions with biological molecules (Xu et al., 2014).
Scientific Research Applications
Antimicrobial Activity
Compounds with pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, which are structurally related to "4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine," have shown promise in antimicrobial applications. For example, a study demonstrated the preparation of novel derivatives containing sulfonyl moieties, which exhibited antimicrobial activity against a range of pathogens (Ammar et al., 2004).
Pharmacological Properties
Research into the pharmacological properties of related compounds has revealed their potential in addressing various health conditions. One study identified piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists, indicating their usefulness in inhibiting platelet aggregation, a key factor in thrombotic diseases (Parlow et al., 2009).
DNA Interactions
Another area of interest is the interaction of similar compounds with DNA, which is crucial for understanding their potential as anticancer agents. For instance, a study on unfused tricyclic aromatic systems with terminal piperazino substituents explored their DNA-binding properties, suggesting their application in amplifying the anticancer activity of other drugs (Wilson et al., 1990).
Antiviral Activity
Compounds structurally related to "4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" have also been evaluated for their antiviral efficacy. A notable example includes the synthesis of pyrazolo[3,4-d]pyrimidines, which showed specific and potent activity against human enteroviruses, including coxsackieviruses, at nanomolar concentrations (Chern et al., 2004).
properties
IUPAC Name |
3-phenyl-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-21(10-9-19-7-3-1-4-8-19)26-17-15-25(16-18-26)20-11-12-23-22(24-20)27-13-5-2-6-14-27/h1,3-4,7-8,11-12H,2,5-6,9-10,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXXCBBFLAKEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one |
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